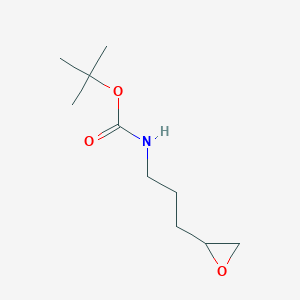![molecular formula C6H6N4O B7809713 1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7809713.png)
1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” is known as ANA-12. It is a synthetic, biologically active compound that acts as a selective antagonist of the TrkB receptor. The TrkB receptor is a high-affinity catalytic receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in the development and function of the nervous system .
準備方法
Synthetic Routes and Reaction Conditions
ANA-12 is synthesized through a series of chemical reactions involving the formation of a thiophene carboxamide derivative. The key steps include the reaction of 2-oxoazepan-3-yl with phenyl isocyanate to form the intermediate, which is then reacted with benzo[b]thiophene-2-carboxylic acid to yield the final product .
Industrial Production Methods
The industrial production of ANA-12 involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
ANA-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ANA-12 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .
科学的研究の応用
ANA-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TrkB receptor and its interactions with BDNF.
Biology: Employed in research to understand the role of BDNF in neuronal development and function.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting the TrkB receptor.
作用機序
ANA-12 exerts its effects by selectively binding to the TrkB receptor, preventing its activation by BDNF. This inhibition blocks the downstream signaling pathways that are typically activated by BDNF, such as the ERK1/2 (p42/44 MAPK) pathway. By blocking these pathways, ANA-12 can modulate neuronal survival, growth, and differentiation .
類似化合物との比較
Similar Compounds
K252a: Another TrkB receptor antagonist but with a broader range of activity, affecting other receptors as well.
Cyclotraxin B: A selective TrkB receptor antagonist with a different binding mechanism compared to ANA-12.
7,8-Dihydroxyflavone: A TrkB receptor agonist that mimics the effects of BDNF.
Uniqueness
ANA-12 is unique in its high selectivity for the TrkB receptor, making it a valuable tool for studying the specific effects of TrkB inhibition without affecting other receptors. This selectivity also makes it a promising candidate for therapeutic applications targeting the TrkB receptor .
特性
IUPAC Name |
1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJBIRZQBJYDCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=O)C2=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC=NC(=O)C2=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde](/img/structure/B7809639.png)












